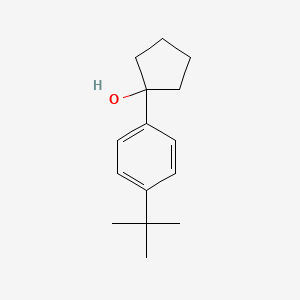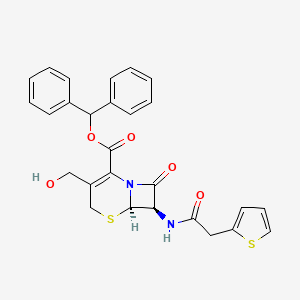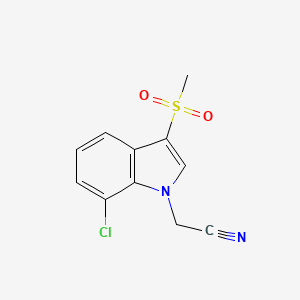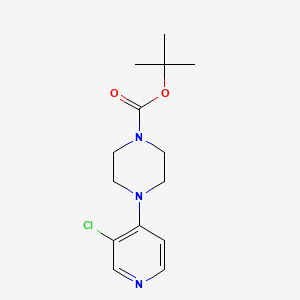
Tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20ClN3O2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry due to its versatile chemical properties. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate typically involves the reaction of 3-chloropyridine with piperazine, followed by the introduction of a tert-butyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process .
化学反応の分析
Types of Reactions
Tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridines.
科学的研究の応用
Tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological macromolecules, influencing their activity. The chloropyridine moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate is unique due to the specific positioning of the chloropyridine moiety, which can influence its reactivity and binding properties. This positional specificity can result in different biological activities and chemical reactivity compared to its isomers .
特性
分子式 |
C14H20ClN3O2 |
|---|---|
分子量 |
297.78 g/mol |
IUPAC名 |
tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-4-5-16-10-11(12)15/h4-5,10H,6-9H2,1-3H3 |
InChIキー |
FFCLVPSTIMQMOC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NC=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
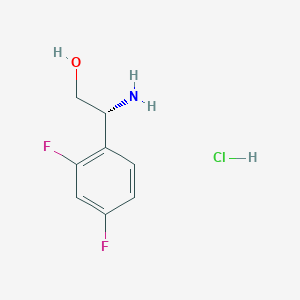
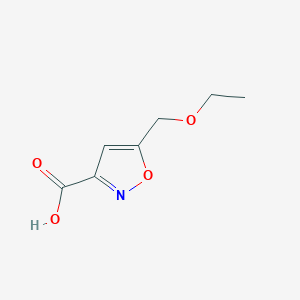
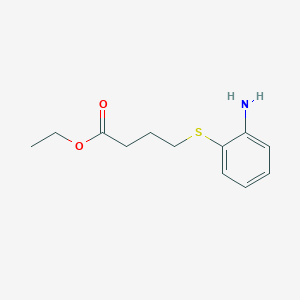
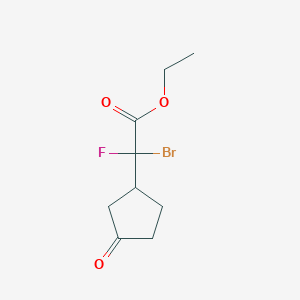
![4-Hydrazino-2-methylthiothiopheno[3,2-d]pyrimidine](/img/structure/B8443083.png)
![[(Methylamino)phenylmethylene]methane-1,1-dicarbonitrile](/img/structure/B8443087.png)
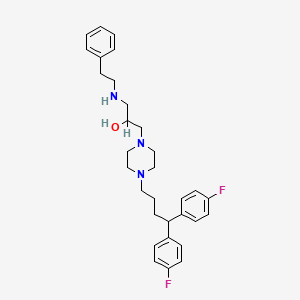
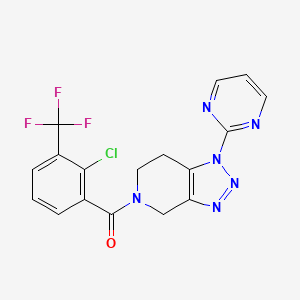
![2-Methyl-5-phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8443103.png)
![5,6-Dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid tert-butyl ester](/img/structure/B8443113.png)
![(1S,2R)-4,7,10,13-tetrazatricyclo[8.4.0.02,7]tetradecane-3,5,12,14-tetrone](/img/structure/B8443119.png)
